![molecular formula C16H32N2O6 B1667353 Boc-NH-PEG2-NH-Boc CAS No. 475591-59-4](/img/structure/B1667353.png)
Boc-NH-PEG2-NH-Boc
Overview
Description
Boc-NH-PEG2-NH-Boc is a linear heterobifunctional PEG reagent . It contains two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile . This compound can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups .
Synthesis Analysis
Boc-NH-PEG2-NH-Boc is a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The protected amines can be regenerated by weak acidic conditions .Molecular Structure Analysis
The molecular structure of Boc-NH-PEG2-NH-Boc includes two Boc protecting groups and a hydrophilic PEG spacer . The Boc protecting groups are acid labile .Chemical Reactions Analysis
Boc-NH-PEG2-NH-Boc can be used to modify proteins, peptides, and other materials by amino or other acid-reactive chemical groups . The free amine, typically in the form of TFA or HCl salt, can react with carboxyl or NHS ester .Physical And Chemical Properties Analysis
Boc-NH-PEG2-NH-Boc has a molecular weight of 348.4 . It is soluble in water and aqueous media . The compound is stored at -20°C .Scientific Research Applications
Medical Research Applications
Boc-NH-PEG2-NH-Boc is used in medical research due to its two Boc-protecting groups and a hydrophilic PEG spacer. The Boc protecting groups are acid labile, making them useful in the synthesis of polypeptides and other biomolecules where temporary protection of amine groups is required .
Drug-Delivery Systems
This compound’s hydrophilic PEG linker increases water solubility, which is beneficial in drug-delivery systems. It can be used to modify therapeutic agents to improve their solubility and stability in aqueous media .
Nanotechnology
In nanotechnology, Boc-NH-PEG2-NH-Boc can be applied to create nanoscale materials or devices. Its ability to enhance solubility and biocompatibility makes it suitable for constructing nanoparticles for various applications .
New Materials Research
The compound is involved in new materials research, where it contributes to the development of innovative materials with enhanced properties, such as increased solubility or biocompatibility .
Cell Culture
Boc-NH-PEG2-NH-Boc is used in cell culture applications. The PEG spacer can help in surface modification to reduce protein adsorption and cell adhesion, which is crucial for many in vitro experiments .
Ligand and Polypeptide Synthesis Support
The compound supports ligand and polypeptide synthesis by providing a stable link between molecules while protecting amine groups during the synthetic process .
Graft Polymer Compounds
It is also used in the synthesis of graft polymer compounds, where it acts as a spacer that links different polymer chains or as a protective group during polymerization processes .
Functional Coatings
Lastly, Boc-NH-PEG2-NH-Boc is applied in the development of polyethylene glycol-modified functional coatings that require improved water solubility or reduced interaction with biological molecules .
Mechanism of Action
Target of Action
Boc-NH-PEG2-NH-Boc is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The Boc-NH-PEG2-NH-Boc linker connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein, forming a ternary complex . This leads to ubiquitination of the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The key biochemical pathway involved in the action of Boc-NH-PEG2-NH-Boc is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By using this system, Boc-NH-PEG2-NH-Boc can selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg linker in the compound increases its water solubility , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Boc-NH-PEG2-NH-Boc is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins .
Action Environment
The action of Boc-NH-PEG2-NH-Boc can be influenced by various environmental factors. For instance, the pH level can affect the deprotection of the Boc groups . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other biomolecules .
Safety and Hazards
Future Directions
High-quality Boc-NH-PEG2-NH-Boc derivatives can be widely used in drug delivery, ADC linkers, tissue engineering, and medical devices . The compound’s ability to increase solubility and stability and reduce the immunogenicity of peptides and proteins makes it a promising tool for future research and applications .
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKAWABMPUDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-NH-PEG2-NH-Boc |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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